molecular formula C24H30ClN3O5 B12354992 Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride

Diethyl({6-[({[4-(hydroxycarbamoyl)phenyl]carbamoyl}oxy)methyl]naphthalen-2-YL}methyl)azanium hydrate chloride

カタログ番号: B12354992
分子量: 476.0 g/mol
InChIキー: FKGKZBBDJSKCIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Givinostat Hydrochloride Hydrate is a histone deacetylase inhibitor developed by Italfarmaco. It is primarily used for the treatment of Duchenne muscular dystrophy and polycythemia vera. This compound has gained attention due to its ability to modulate gene expression by inhibiting histone deacetylase enzymes, which play a crucial role in the regulation of DNA transcription .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Givinostat Hydrochloride Hydrate involves multiple steps, starting from the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The key steps include:

    Formation of the core structure: This involves the reaction of naphthalene derivatives with appropriate reagents to form the naphthyl core.

    Functionalization: Introduction of functional groups such as hydroxamic acid and carbamate moieties through reactions involving reagents like hydroxylamine and isocyanates.

    Hydrochloride salt formation: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of Givinostat Hydrochloride Hydrate follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .

化学反応の分析

Types of Reactions: Givinostat Hydrochloride Hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the hydroxamic acid moiety, potentially altering its activity.

    Reduction: Reduction reactions can affect the carbamate group, impacting the compound’s stability.

    Substitution: Substitution reactions can occur at the naphthyl core, leading to derivatives with different properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions include various derivatives of Givinostat with modified functional groups, which can exhibit different pharmacological properties .

科学的研究の応用

Givinostat Hydrochloride Hydrate has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the role of histone deacetylases in gene regulation.

    Biology: Investigated for its effects on cell differentiation, proliferation, and apoptosis.

    Medicine: Primarily used in the treatment of Duchenne muscular dystrophy and polycythemia vera. It has also shown potential in treating other inflammatory diseases and cancers.

    Industry: Employed in the development of new therapeutic agents targeting histone deacetylases

作用機序

Givinostat Hydrochloride Hydrate exerts its effects by inhibiting histone deacetylase enzymes. These enzymes remove acetyl groups from histone proteins, leading to a condensed chromatin structure and reduced gene expression. By inhibiting these enzymes, Givinostat Hydrochloride Hydrate promotes a more relaxed chromatin structure, enhancing gene expression. This mechanism is particularly beneficial in diseases where aberrant gene expression plays a key role, such as Duchenne muscular dystrophy .

類似化合物との比較

    Vorinostat: Another histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.

    Panobinostat: Used for the treatment of multiple myeloma.

    Romidepsin: Employed in the treatment of peripheral T-cell lymphoma.

Comparison: Givinostat Hydrochloride Hydrate is unique due to its specific application in Duchenne muscular dystrophy and its ability to target multiple histone deacetylase enzymes. Unlike other histone deacetylase inhibitors, Givinostat has shown efficacy in reducing inflammation and muscle loss in muscular dystrophy, making it a valuable therapeutic agent .

特性

分子式

C24H30ClN3O5

分子量

476.0 g/mol

IUPAC名

diethyl-[[6-[[4-(hydroxycarbamoyl)phenyl]carbamoyloxymethyl]naphthalen-2-yl]methyl]azanium;chloride;hydrate

InChI

InChI=1S/C24H27N3O4.ClH.H2O/c1-3-27(4-2)15-17-5-7-21-14-18(6-8-20(21)13-17)16-31-24(29)25-22-11-9-19(10-12-22)23(28)26-30;;/h5-14,30H,3-4,15-16H2,1-2H3,(H,25,29)(H,26,28);1H;1H2

InChIキー

FKGKZBBDJSKCIS-UHFFFAOYSA-N

正規SMILES

CC[NH+](CC)CC1=CC2=C(C=C1)C=C(C=C2)COC(=O)NC3=CC=C(C=C3)C(=O)NO.O.[Cl-]

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。